molecular formula C10H15N3 B358923 6-(Piperidin-1-yl)pyridin-2-amine CAS No. 4945-46-4

6-(Piperidin-1-yl)pyridin-2-amine

Cat. No. B358923
CAS RN: 4945-46-4
M. Wt: 177.25g/mol
InChI Key: RCGLVZGTHFCFMW-UHFFFAOYSA-N
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Description

“6-(Piperidin-1-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 4945-46-4. It has a linear formula of C10H15N3 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular weight of “6-(Piperidin-1-yl)pyridin-2-amine” is 177.25 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • Optical Properties of Trisheterocyclic Systems : A study investigated the optical properties of 2,2′:6′,2″-terpyridine derivatives with electron-donating amino groups like piperidine. They found that these compounds have structure-dependent fluorescence properties in both solution and solid state, and are affected by factors like polarity and viscosity (Palion-Gazda et al., 2019).

  • Piperidine as a Heterocyclic Amine : Piperidine's basicity and its behavior in electrophilic and nucleophilic substitutions are discussed. Its lone pair on nitrogen allows it to act as a nucleophile, and in electrophilic reactions, it behaves like a deactivated benzenoid compound (Ginsburg, 1967).

  • Maillard Reaction Products : Piperidine's interaction products in glucose/lysine model systems were studied. Piperidine can form 1-methylidenepiperidinium ion with formaldehyde, which undergoes further reactions to form compounds like 3-(piperidin-1-yl)propanal (Nikolov & Yaylayan, 2010).

  • Oxidative Transformation to Lactams : An oxidation process using CeO2-supported gold nanoparticles was developed to efficiently transform cyclic amines like piperidine to lactams, which are important chemical feedstocks (Dairo et al., 2016).

  • Aromatization of Cyclic Amines : A study provides insights into the mechanism of pyrrole formation from cyclic amines like piperidine through condensations with aldehydes. This study outlines strategies for circumventing aromatization as a pathway for amine C-H functionalization (Ma et al., 2016).

  • CGRP Receptor Antagonist Synthesis : 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a privileged substructure in CGRP receptor antagonists, was synthesized using methods like chemoselective reductive amination (Leahy et al., 2012).

  • Antibacterial Activity of Piperidine-Containing Compounds : Piperidine-containing pyrimidine imines and thiazolidinones were synthesized and tested for antibacterial activity (Merugu et al., 2010).

  • Asymmetric Hydrogenation of Pyridines : A method for asymmetric hydrogenation of pyridines to form piperidines with up to four new chiral centers was developed, demonstrating significant advancements in stereoselective synthesis (Glorius et al., 2004).

properties

IUPAC Name

6-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGLVZGTHFCFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyridin-2-amine

Synthesis routes and methods

Procedure details

A suspension of 6-fluoropyridin-2-amine (500 mg, 4.4 mmol), piperidine (1.4 mL, 14.1 mmol) in water (0.5 mL) was heated to 205° C. in a microwave oven for 30 minutes. The reaction mixture was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1) to give 6-(piperidin-1-yl)pyridin-2-amine (740 mg, 94%) as a light yellow oil. LC-MS: [M+H]+, 178.1, tR=0.974 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Hafeez, S Lippert, T Bauer… - Journal of the Iranian …, 2015 - Springer
A series of tripodal nitrogen containing ligands including amidine and aminopyridines with extra oxazoline functionality were synthesized. The corresponding titanium complexes …
Number of citations: 3 link.springer.com
S Lippert, M Hafeez, T Bauer… - Novel Group 4 Metal … - epub.uni-bayreuth.de
A series of tripodal nitrogen containing ligands including amidine and aminopyridines with extra oxazoline functionality were prepared. The corresponding titanium complexes bearing …
Number of citations: 5 epub.uni-bayreuth.de
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 65 pubs.acs.org
M Hafeez, WP Kretschmer, R Kempe - 2011 - Wiley Online Library
A series of electron‐rich aminopyridines with high electron density at the N pyridine atom (due to an electron‐donating mesomeric effect) was prepared by the Ni 0 /2,2′‐bipyridine‐…
MC Lucas, DM Goldstein, JC Hermann… - Journal of medicinal …, 2012 - ACS Publications
A novel approach to design selective spleen tyrosine kinase (Syk) inhibitors is described. Inhibition of spleen tyrosine kinase has attracted much attention as a mechanism for the …
Number of citations: 50 pubs.acs.org

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